

An In-depth Technical Guide to the Molecular Structure and Properties of Budesonide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent synthetic corticosteroid belonging to the glucocorticoid class of drugs. [1] It is widely utilized for its anti-inflammatory properties in the management of various respiratory, gastrointestinal, and other inflammatory conditions.[2] Marketed under several brand names including Pulmicort®, Rhinocort®, and Entocort®, budesonide is available in various formulations such as inhalers, nasal sprays, and oral capsules to enable targeted drug delivery.[1][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of budesonide, along with detailed experimental protocols for its characterization.

Molecular Structure and Identification

Budesonide is a C-21 steroid, chemically designated as (RS)-11 β ,16 α ,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with butyraldehyde.[4] It is a non-halogenated corticosteroid, which contributes to its favorable safety profile.[5] The structure of budesonide is characterized by a pregnane steroid backbone.

Budesonide exists as a mixture of two epimers, 22R and 22S, which differ in the stereochemistry at the C-22 position of the acetal group.[6] Although both epimers are pharmacologically active, the 22R epimer is reported to have a higher potency.[7]



Table 1: Chemical Identifiers of Budesonide

Identifier	Value
IUPAC Name	(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8- (2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7- dioxapentacyclo[10.8.0.0 ² , ⁹ .0 ⁴ , ⁸ .0 ¹³ , ¹⁸]icosa- 14,17-dien-16-one[1]
Chemical Formula	C25H34O6[4][8][9]
Molecular Weight	430.53 g/mol [4][8][9]
CAS Number	51333-22-3[1][8]
Stereochemistry	Mixture of 22R and 22S epimers[6]

Physicochemical Properties

The physicochemical properties of budesonide are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white crystalline powder.[2]

Table 2: Physicochemical Properties of Budesonide

Property	Value
Melting Point	Approximately 221-232 °C (with decomposition)
Solubility	Practically insoluble in water and heptane; sparingly soluble in ethanol; freely soluble in chloroform.[6] Soluble in organic solvents like DMSO and dimethylformamide.
LogP (Octanol/Water)	2.5[1][4]
рКа	Budesonide is a neutral compound and does not have an ionizable group within the physiological pH range; therefore, its pKa is not typically reported.



Spectroscopic Properties

The structural elucidation and identification of budesonide are accomplished through various spectroscopic techniques.

- 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal for confirming the molecular structure of budesonide and for identifying and quantifying its 22R and 22S epimers.[7][10][11][12] Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and ROESY are employed for complete signal assignment.[7][10][11][12]
- 4.2. Infrared (IR) Spectroscopy The IR spectrum of budesonide exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the ketone and ester groups, and C=C stretching of the diene system.
- 4.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of budesonide, further confirming its identity.

Mechanism of Action: Glucocorticoid Receptor Signaling

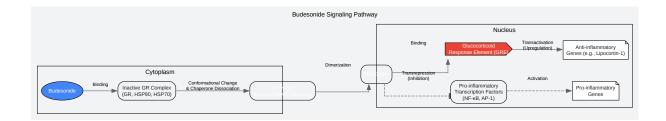
Budesonide exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[13] The binding affinity of budesonide to the GR is approximately 200-fold higher than that of cortisol. The activated GR then modulates the transcription of target genes.

The signaling pathway involves several key steps:

- Ligand Binding: Budesonide, being lipophilic, diffuses across the cell membrane and binds to the GR located in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70, which keep the receptor in an inactive conformation.
- Conformational Change and Chaperone Dissociation: Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins.



- Nuclear Translocation: The activated budesonide-GR complex translocates into the nucleus.
- Dimerization and DNA Binding: In the nucleus, the GR complexes dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.
- Gene Transcription Modulation: The binding of the GR dimer to GREs leads to:
 - Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
 - Transrepression: Downregulation of the transcription of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB and AP-1.



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Caption: Budesonide signaling pathway.

Experimental Protocols

6.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This protocol describes a reversed-phase HPLC method for the determination of budesonide purity and the assay of budesonide in pharmaceutical formulations.

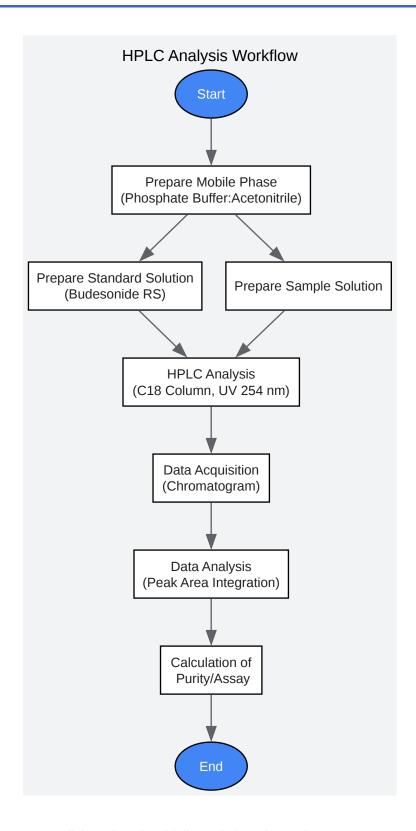






- Instrumentation: HPLC system with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5 μm particle size.
- Mobile Phase: A mixture of a phosphate buffer (pH 3.2) and acetonitrile (68:32, v/v). The buffer is prepared by dissolving 3.17 g of monobasic sodium phosphate and 0.23 g of phosphoric acid in 1 L of water.
- Flow Rate: 1.5 mL/min.
- · Detection Wavelength: 254 nm.
- Injection Volume: 20 μL.
- Standard Solution Preparation: Dissolve an accurately weighed quantity of USP Budesonide RS in acetonitrile and dilute with the mobile phase to obtain a known concentration of about 0.5 mg/mL.
- Sample Preparation (for dosage forms): For capsules, empty and weigh the contents of not fewer than 20 capsules. For other formulations, use a representative sample. Prepare a solution in acetonitrile and the mobile phase to obtain a final concentration of budesonide of about 0.5 mg/mL.
- Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. Calculate the percentage of budesonide in the sample by comparing the peak area of the sample to that of the standard.





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Caption: Workflow for HPLC analysis of budesonide.

6.2. NMR Spectroscopy for Structural Elucidation

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This protocol outlines the use of 2D NMR for the structural confirmation and epimer identification of budesonide.

- Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
- Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Preparation: Dissolve approximately 5-10 mg of the budesonide sample in 0.5-0.7
 mL of the chosen deuterated solvent.
- Experiments:
 - 1D ¹H and ¹³C NMR: Acquire standard proton and carbon-13 spectra.
 - 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
 - 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for differentiating the 22R and 22S epimers.
- Data Processing and Analysis: Process the acquired data using appropriate NMR software.
 The correlation peaks in the 2D spectra are used to assign all proton and carbon signals and to confirm the stereochemistry at C-22 based on the observed ROESY correlations.
- 6.3. Glucocorticoid Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of budesonide for the glucocorticoid receptor.

- Materials:
 - Human glucocorticoid receptor (recombinant).

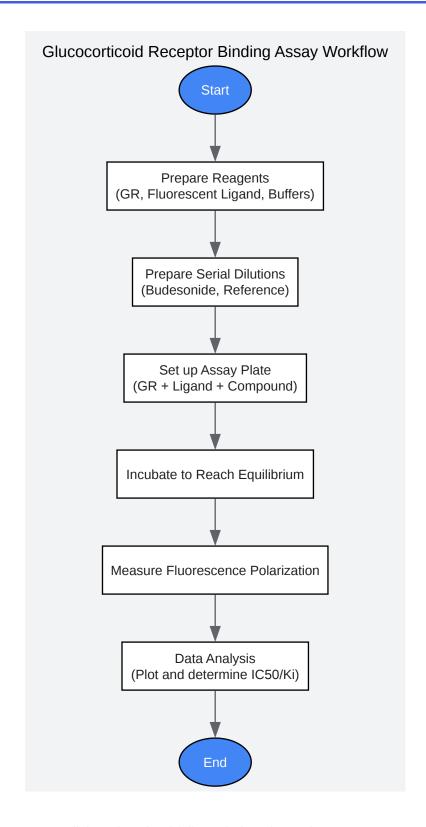
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- Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).
- Assay buffer.
- Budesonide (test compound).
- Dexamethasone (reference compound).
- Microplate reader capable of fluorescence polarization.
- Procedure:
 - Prepare serial dilutions of budesonide and the reference compound in the assay buffer.
 - In a microplate, add the GR protein, the fluorescent ligand, and the different concentrations of the test or reference compound.
 - Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
 - Measure the fluorescence polarization of each well using the microplate reader.
- Data Analysis: The binding of the fluorescent ligand to the GR results in a high fluorescence polarization value. In the presence of a competing ligand like budesonide, the fluorescent ligand is displaced, leading to a decrease in the polarization value. The data is plotted as fluorescence polarization versus ligand concentration, and the IC₅₀ (the concentration of the competitor that displaces 50% of the fluorescent ligand) is determined. The affinity (Ki) can then be calculated from the IC₅₀ value.





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Caption: Workflow for a competitive glucocorticoid receptor binding assay.



Conclusion

Budesonide is a well-characterized glucocorticoid with a potent anti-inflammatory activity mediated through its interaction with the glucocorticoid receptor. Its unique molecular structure and physicochemical properties are key to its therapeutic efficacy and safety profile. The experimental protocols detailed in this guide provide a robust framework for the analysis, characterization, and quality control of budesonide in research and pharmaceutical development settings. A thorough understanding of these aspects is essential for the continued development and optimization of budesonide-based therapies.

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